7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Overview
Description
7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative . It has a molecular weight of 206.2 . The compound is a powder at room temperature .
Synthesis Analysis
Benzofuran compounds, including 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, can be synthesized through various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling . This method has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .
Molecular Structure Analysis
The molecular structure of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid includes a benzofuran ring as a core . This heterocyclic compound is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Chemical Reactions Analysis
3-Methylbenzofuran-2-carboxylic acid, a related compound, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .
Physical And Chemical Properties Analysis
7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid has a melting point of 213-215°C .
Scientific Research Applications
Antimicrobial Potential
Derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, structurally similar to 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, have been synthesized and tested for antimicrobial activity against various Gram-positive cocci, Gram-negative rods, and yeasts. These studies highlight the compound's potential in antimicrobial applications (Krawiecka et al., 2012).
Cytotoxic Activity
Derivatives of 2- and 3-benzo[b]furan carboxylic acids, closely related to the compound , have shown significant cytotoxic activities against human cancer cell lines. This suggests a potential role for 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid in cancer research and treatment (Kossakowski et al., 2005).
Synthesis of Heterocycles
Benzofurans, pyridazones, and pyridones, derived from compounds like 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, are known for their broad-spectrum biological activities. Their synthesis can lead to the creation of novel compounds with enhanced biological activities, indicating the versatility of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid in heterocyclic chemistry (Patankar et al., 2000).
Structural Analysis
Structural characterization of related compounds, such as 7-methoxy-2-benzofurancarboxylic acid derivatives, involves X-ray crystal structure analysis. This highlights the importance of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid in structural chemistry and its potential use in crystallography studies (Ríos-Motta & Avella, 2010).
Bioactivity Screening
Various benzofuran derivatives, including structures similar to 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, have been synthesized and tested for their biological activities, such as anti-HIV-1 and HIV-2 activities. This indicates the compound's relevance in the development of new pharmacological agents (Mubarak et al., 2007).
Safety And Hazards
Future Directions
Benzofuran compounds, including 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Owing to these biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
properties
IUPAC Name |
7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-7-4-3-5-8(14-2)10(7)15-9(6)11(12)13/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQLDWFNRLRPCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510768 | |
Record name | 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
CAS RN |
18703-80-5 | |
Record name | 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30510768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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